molecular formula C16H15Cl2FN4O5S B4297784 3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE

3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE

Cat. No.: B4297784
M. Wt: 465.3 g/mol
InChI Key: MUVKQCHZSKVJGJ-UHFFFAOYSA-N
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Description

3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dichloropyridinyl group, and a piperazinylcarbonylsulfamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the fluorophenyl group: This can be achieved through a halogenation reaction, where a phenyl ring is treated with a fluorinating agent.

    Synthesis of the dichloropyridinyl group: This step involves the chlorination of a pyridine ring, followed by oxidation to introduce the 1-oxidopyridinyl moiety.

    Coupling with piperazine: The dichloropyridinyl group is then coupled with piperazine under appropriate conditions to form the piperazinyl derivative.

    Introduction of the sulfamate group: Finally, the piperazinyl derivative is reacted with a sulfamating agent to introduce the sulfamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and on-line purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups.

Scientific Research Applications

3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: This compound shares some structural similarities with 3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE, including the presence of fluorine and chlorine atoms.

    3,5-dichlorophenyl-hydroxylamine: This compound also contains a dichlorophenyl group and is involved in similar types of chemical reactions.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-fluorophenyl) N-[4-(3,5-dichloro-1-oxidopyridin-1-ium-2-yl)piperazine-1-carbonyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN4O5S/c17-11-9-12(18)15(23(25)10-11)21-5-7-22(8-6-21)16(24)20-29(26,27)28-14-4-2-1-3-13(14)19/h1-4,9-10H,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVKQCHZSKVJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=[N+]2[O-])Cl)Cl)C(=O)NS(=O)(=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE
Reactant of Route 2
Reactant of Route 2
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE
Reactant of Route 3
Reactant of Route 3
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE
Reactant of Route 4
Reactant of Route 4
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE
Reactant of Route 5
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE
Reactant of Route 6
3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE

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